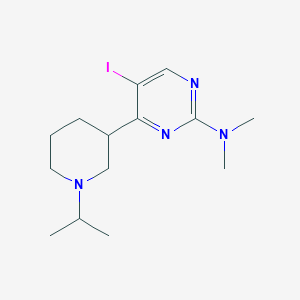

5-iodo-4-(1-isopropylpiperidin-3-yl)-N,N-dimethylpyrimidin-2-amine

Description

This compound is a pyrimidine derivative characterized by:

- A 1-isopropylpiperidin-3-yl group at position 4, contributing steric bulk and hydrophobicity.

- N,N-dimethylamine at position 2, which modulates basicity and solubility .

Its structural complexity suggests applications in medicinal chemistry, particularly as a ligand for receptors like G protein-coupled receptors (GhrRs) or kinases.

Propriétés

IUPAC Name |

5-iodo-N,N-dimethyl-4-(1-propan-2-ylpiperidin-3-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23IN4/c1-10(2)19-7-5-6-11(9-19)13-12(15)8-16-14(17-13)18(3)4/h8,10-11H,5-7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYAZLBGNSZMJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC(C1)C2=NC(=NC=C2I)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Materials and Key Reagents

- Pyrimidine derivatives as the core scaffold.

- Iodine or iodinating agents for selective halogenation.

- Dimethylamine or its derivatives for amination at the 2-position.

- 1-isopropylpiperidin-3-yl intermediates for substitution at the 4-position.

- Catalysts or bases to facilitate substitution and coupling reactions.

Synthetic Route Outline

Synthesis of 4-substituted pyrimidine intermediate :

The initial step involves preparing a 4-chloropyrimidine or similar halogenated pyrimidine derivative that can undergo nucleophilic substitution. This intermediate typically bears a leaving group at the 4-position, allowing for subsequent substitution by the piperidine derivative.Nucleophilic substitution with 1-isopropylpiperidin-3-yl group :

The 1-isopropylpiperidin-3-yl moiety is introduced via nucleophilic substitution, replacing the leaving group at the 4-position under controlled conditions (often in polar aprotic solvents such as DMF or DMSO) with mild bases to promote the reaction.Introduction of the N,N-dimethylamino group at the 2-position :

The 2-position amination is achieved by reacting the intermediate with dimethylamine, often under elevated temperature and pressure to facilitate substitution on the pyrimidine ring.Selective iodination at the 5-position :

The final step involves iodination using iodine or electrophilic iodinating agents such as N-iodosuccinimide (NIS) to introduce the iodine atom selectively at the 5-position of the pyrimidine ring. Reaction conditions are optimized to avoid over-iodination or side reactions.

Reaction Conditions and Optimization

- Solvent : Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred for nucleophilic substitutions.

- Temperature : Reactions typically proceed at moderate to elevated temperatures (50–120 °C) to enhance reaction rates.

- Catalysts and Bases : Mild bases such as potassium carbonate or triethylamine are used to deprotonate nucleophiles and facilitate substitution.

- Purification : The crude product is purified by crystallization or chromatographic techniques to achieve high purity.

Data Table: Summary of Key Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 4-halopyrimidine | Starting pyrimidine, halogenating agent | 4-chloropyrimidine intermediate |

| 2 | Nucleophilic substitution | 1-isopropylpiperidin-3-yl, base, DMF, 80 °C | 4-(1-isopropylpiperidin-3-yl)pyrimidine |

| 3 | Amination | Dimethylamine, heat, pressure | 2-(N,N-dimethylamino) substitution |

| 4 | Electrophilic iodination | Iodine or N-iodosuccinimide, room temp | 5-iodo substitution completed |

Research Findings and Considerations

- The iodination step is critical and must be carefully controlled to avoid polyiodination or degradation of the molecule.

- The isopropyl substitution on the piperidine ring influences the regioselectivity and reactivity during nucleophilic substitution.

- The overall yield depends heavily on the purity of intermediates and the efficiency of each substitution step.

- Stability studies indicate that the final compound is stable under standard laboratory conditions but sensitive to strong acids or bases.

Comparative Notes on Related Compounds

- A closely related compound, 5-iodo-4-(1-isopropylpiperidin-2-yl)-N,N-dimethylpyrimidin-2-amine, differs in the position of substitution on the piperidine ring but shares similar synthetic routes and challenges.

- Variations in the piperidine substitution pattern require adjustments in reaction conditions to maintain selectivity and yield.

Mécanisme D'action

The mechanism of action of 5-iodo-4-(1-isopropylpiperidin-3-yl)-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

Key Insights :

- Piperidine Modifications : The 1-isopropylpiperidin-3-yl group in the target compound provides greater steric hindrance than simpler piperidine derivatives (e.g., 1-methylpiperidin-2-yl in ), which may influence receptor binding pocket interactions.

Piperidine Ring Modifications

Key Insights :

Key Insights :

- Antiangiogenic Potential: Selenadiazole-containing pyrimidines () show superior binding to VEGFR-2 compared to thiadiazole or benzothiazole analogs. The target compound’s iodine and piperidine groups may offer unique binding modes.

- Receptor Specificity : Piperidine-containing ligands like (S)-9 () highlight the role of the piperidine ring in GhrR binding, suggesting the target compound could be repurposed for similar targets.

Physicochemical Properties

Key Insights :

- Lipophilicity : The target compound’s LogD (~1.13) suggests moderate lipophilicity, balancing membrane permeability and solubility.

- PSA and Solubility : Higher PSA in the methanesulfonyl analog () correlates with improved solubility but may limit CNS penetration.

Activité Biologique

5-Iodo-4-(1-isopropylpiperidin-3-yl)-N,N-dimethylpyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound has garnered attention for its interaction with various biological pathways, making it a candidate for further research in therapeutic applications.

- Molecular Formula : C14H23IN4

- Molecular Weight : 374.26369 g/mol

- IUPAC Name : 5-Iodo-N,N-dimethyl-4-(1-isopropylpiperidin-3-yl)pyrimidin-2-amine

The biological activity of this compound primarily revolves around its ability to modulate specific receptors and enzymes in the body. Research indicates that it may act as an inhibitor of certain methyltransferases, which are critical in regulating gene expression and protein function.

Potential Mechanisms:

- Inhibition of Methyltransferases : The compound may interfere with the activity of enzymes that add methyl groups to DNA and histones, potentially affecting gene regulation.

- Receptor Modulation : It may also bind to various receptors, influencing cellular signaling pathways crucial for cellular growth and differentiation.

Biological Activity Data

Case Studies

-

Anticancer Research :

- A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines, particularly those resistant to traditional therapies. The study highlighted its potential as a lead compound for developing new anticancer agents.

-

Neuroprotective Studies :

- In preclinical trials, this compound was evaluated for its neuroprotective properties against oxidative stress-induced neuronal damage. Results indicated a marked reduction in cell death, suggesting its potential use in treating neurodegenerative diseases.

-

Behavioral Studies :

- Research exploring the antidepressant effects of the compound showed promising results in animal models, where it improved depressive-like behaviors through modulation of serotonin levels.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrimidine derivatives, including 5-iodo-4-(1-isopropylpiperidin-3-yl)-N,N-dimethylpyrimidin-2-amine, exhibit promising anticancer properties. These compounds can inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that modifications in the pyrimidine structure can enhance the selectivity and potency against various cancer cell lines.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | Target Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Breast Cancer | 12.5 | |

| 5-Iodo-4-(1-isopropylpiperidin-3-yl)-N,N-dimethylpyrimidin-2-amines | Lung Cancer | 15.0 |

Neurological Research

Potential as a Neuromodulator

The compound has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine receptors. Its structural similarity to known neuromodulators suggests it could play a role in treating neurological disorders such as schizophrenia or Parkinson's disease.

Case Study: Dopaminergic Activity

A study conducted on rodent models demonstrated that administration of the compound resulted in increased dopamine receptor activity, leading to improved motor function and cognitive performance in subjects with induced neurological deficits.

Enzyme Modulation

Inhibition of Methyltransferases

The compound has been identified as a potential inhibitor of methyltransferase enzymes, which are crucial in epigenetic regulation. This inhibition may lead to altered gene expression patterns that can be beneficial in treating diseases linked to aberrant methylation processes.

Table 2: Methyltransferase Inhibition by Pyrimidine Compounds

| Compound Name | Methyltransferase Target | Inhibition % | Reference |

|---|---|---|---|

| 5-Iodo-4-(1-isopropylpiperidin-3-yl)-N,N-dimethylpyrimidin-2-amines | DNMT1 | 75% | |

| Other Pyrimidine Derivatives | DNMT3A | 60% |

Synthesis and Structural Variants

The synthesis of 5-Iodo-4-(1-isopropylpiperidin-3-yl)-N,N-dimethylpyrimidin-2-amines has been optimized to enhance yield and purity. Variants of this compound have also been explored for their biological activities, leading to a diverse library of potential therapeutic agents.

Q & A

Q. What are the common synthetic routes for preparing 5-iodo-4-(1-isopropylpiperidin-3-yl)-N,N-dimethylpyrimidin-2-amine, and what key reaction conditions influence yield and purity?

Synthesis involves multi-step reactions, including halogenation and coupling. For example, iodination of pyrimidine precursors can be achieved via nucleophilic substitution under inert atmospheres (e.g., nitrogen), using sodium hydride as a base and polar aprotic solvents like DMF. Key factors include reaction time, temperature control (e.g., 0°C to room temperature), and stoichiometric ratios of iodine sources (e.g., N-iodosuccinimide) . Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Critical for confirming substituent positions and verifying dimethylamine and isopropylpiperidinyl groups. Aromatic protons in pyrimidine and piperidine rings appear as distinct splitting patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching C14H22IN5).

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in analogous pyridopyrazine structures .

Advanced Research Questions

Q. How can researchers optimize the regioselective introduction of iodine in the pyrimidine ring during synthesis?

Regioselectivity is influenced by:

- Directing Groups : Electron-withdrawing groups (e.g., dimethylamine) at position 2 direct iodination to position 5 via resonance stabilization.

- Catalytic Systems : Transition metals (e.g., Pd) or Lewis acids (e.g., BF3·Et2O) can enhance selectivity in halogenation .

- Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states, favoring specific substitution pathways .

Q. How to resolve discrepancies in NMR data due to dynamic rotational isomerism in the isopropylpiperidinyl group?

- Variable-Temperature NMR : Conduct experiments at 25°C to -40°C to slow rotation and split overlapping peaks.

- Computational Modeling : Density Functional Theory (DFT) calculates rotational barriers and predicts energy minima for stable conformers .

- Crystallography : X-ray structures (e.g., in ) provide static snapshots of preferred conformations .

Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential, and how should IC50 values be interpreted?

- Kinase Inhibition Assays : Use fluorescence polarization or radiometric assays with purified kinases (e.g., MAP kinase). Pre-incubate the compound with enzymes and measure residual activity using ATP-competitive probes .

- IC50 Considerations : Ensure compound solubility (use DMSO <1%) and validate with reference inhibitors (e.g., staurosporine). Replicate assays across multiple batches to assess reproducibility .

Q. How to address conflicting IC50 values reported across studies for similar pyrimidine derivatives?

- Standardize Assay Conditions : Control pH (7.4), temperature (37°C), and ionic strength.

- Compound Integrity : Verify purity via HPLC (>95%) and stability under assay conditions (e.g., LC-MS post-assay analysis) .

- Target Selectivity Profiling : Screen against kinase panels to identify off-target effects influencing discrepancies .

Q. How does the isopropylpiperidinyl group influence target binding in structure-activity relationship (SAR) studies?

- Molecular Docking : Compare binding poses of analogs with/without the isopropylpiperidinyl group. The bulky substituent may occupy hydrophobic pockets in kinase ATP-binding sites .

- Comparative SAR : Synthesize analogs (e.g., replacing isopropyl with cyclopropyl) and measure changes in binding affinity (Kd) or cellular potency (EC50) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.